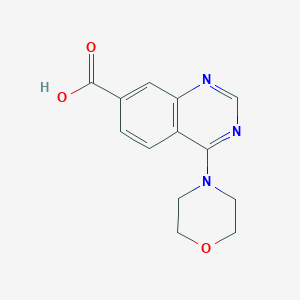

4-morpholinoquinazoline-7-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylquinazoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-13(18)9-1-2-10-11(7-9)14-8-15-12(10)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJHISFKIXDERQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941237-08-7 |

Source

|

| Record name | 4-morpholinoquinazoline-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis from Pre Functionalized Precursors:this is the More Common and Reliable Approach. the Synthesis Begins with an Anthranilic Acid Derivative That Already Contains a Functional Group at the Position Corresponding to the Eventual C7 of the Quinazoline. This Precursor Functional Group Can Be a Cyano Cn , Methyl Ch₃ , or Bromo Br Group, Which is Carried Through the Quinazoline Ring Formation and Subsequent Reactions. at a Suitable Stage, This Group is Converted into a Carboxylic Acid.

Hydrolysis of a Nitrile: A cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Oxidation of a Methyl Group: A methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Carboxylation of an Organometallic Intermediate: A bromo-substituted quinazoline (B50416) can be converted into an organolithium or Grignard reagent, followed by quenching with carbon dioxide to install the carboxylic acid.

Late Stage C H Functionalization:direct Functionalization of the C H Bond at the C7 Position is a More Modern but Less Common Strategy. While C H Activation is a Powerful Tool, Achieving High Regioselectivity at the C7 Position of the Quinazoline Ring is Difficult, As Functionalization Often Favors Other Positions Like C8.nih.govchim.it

Targeted Synthesis of 4-Morpholinoquinazoline-7-Carboxylic Acid

The targeted synthesis of this compound is a sequential process that combines the precursor strategies into a single, coherent pathway. The route typically involves the initial formation of a 7-substituted quinazolinone, followed by modification at the C4 position and final conversion at the C7 position.

A representative synthetic pathway begins with a substituted anthranilamide, such as methyl 4-amino-3-formylbenzoate. This starting material already contains the precursor to the carboxylic acid group in the form of a methyl ester.

A plausible reaction sequence is outlined below:

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Quinazolinone Formation | Methyl 4-amino-3-formylbenzoate reacts with formamide. | Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate |

| 2 | Chlorination | The quinazolinone intermediate is treated with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF. | Methyl 4-chloroquinazoline-7-carboxylate |

| 3 | Morpholine Substitution | The 4-chloro intermediate undergoes a nucleophilic aromatic substitution reaction with morpholine in a suitable solvent such as isopropanol (B130326) or acetonitrile, often in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) at elevated temperatures. | Methyl 4-morpholinoquinazoline-7-carboxylate |

| 4 | Ester Hydrolysis | The methyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water or methanol/water. Subsequent acidification with an acid (e.g., HCl) yields the final product. | This compound |

This table is a representative example based on common synthetic transformations for this class of compounds.

Optimization of this pathway involves fine-tuning the conditions for each step. For the morpholine substitution, temperature control is crucial to ensure complete reaction without side-product formation. For the final hydrolysis step, careful monitoring of the reaction progress is necessary to prevent degradation of the quinazoline (B50416) core under harsh basic conditions.

Yield Enhancement:

Optimized Reagents: The choice of chlorinating agent in Step 2 can impact yield; for instance, using oxalyl chloride with catalytic DMF can sometimes provide cleaner reactions than POCl₃.

Catalysis: In the SNAr reaction (Step 3), the choice of solvent and base can significantly influence the reaction rate and yield. Aprotic polar solvents like DMF or NMP can sometimes accelerate the substitution.

Temperature and Time: Precise control of reaction temperature and duration for each step is critical. Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields for the formation of quinazoline derivatives. frontiersin.org

Purity Enhancement:

Intermediate Purification: Each intermediate in the reaction sequence (the quinazolinone, the 4-chloro derivative, and the final ester) should be purified before proceeding to the next step. This prevents the accumulation of impurities that can complicate subsequent reactions and the final purification.

Purification Techniques:

Crystallization: This is a preferred method for purifying solid intermediates and the final product, as it is efficient for removing minor impurities and can be scaled up. A suitable solvent system must be identified to achieve good recovery of the pure compound.

Column Chromatography: Silica gel column chromatography is extensively used to purify intermediates, especially if they are oils or if crystallization is ineffective. A gradient of solvents (e.g., hexane (B92381) and ethyl acetate) is typically used to separate the desired compound from starting materials and by-products.

Final Product Isolation: After the final hydrolysis and acidification, the product often precipitates from the aqueous solution. The purity of the final product can be enhanced by washing the filtered solid with water to remove inorganic salts, followed by washing with a non-polar organic solvent (like diethyl ether) to remove organic impurities, before final purification by crystallization.

Biological Activities and Pharmacological Potential of 4 Morpholinoquinazoline 7 Carboxylic Acid Derivatives

In Vitro Biological Screening Paradigms

The preliminary assessment of the therapeutic potential of 4-morpholinoquinazoline-7-carboxylic acid derivatives and related compounds is predominantly conducted through a variety of in vitro screening methods. These assays are crucial for determining the cytotoxic and antiproliferative effects of these compounds on cancer cells, as well as for characterizing their specific molecular targets through enzyme inhibition studies.

Cell-based assays are fundamental in the initial stages of anticancer drug discovery, providing essential information on the cellular response to new chemical entities. These assays measure the ability of a compound to inhibit cancer cell growth or induce cell death, offering a direct indication of its potential as a chemotherapeutic agent.

The cytotoxic potential of morpholine-substituted quinazoline (B50416) derivatives has been extensively evaluated against a panel of human cancer cell lines, demonstrating a broad range of activity. These studies are critical for identifying the cancer types that are most susceptible to this class of compounds.

In one study, a series of morpholine (B109124) substituted quinazoline derivatives were synthesized and evaluated for their cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov Several of these compounds exhibited significant cytotoxic activity, with some showing potency greater than the standard chemotherapeutic agent, colchicine. nih.gov Notably, compounds designated as AK-3 and AK-10 were identified as the most active in this series. nih.gov AK-3, which features an N,N-dimethylamine substitution, displayed IC50 values of 10.38 µM, 6.44 µM, and 9.54 µM against A549, MCF-7, and SHSY-5Y cells, respectively. nih.gov The most potent compound, AK-10, characterized by a 3,4,5-trimethoxy substituent, showed IC50 values of 8.55 µM against A549 cells, 3.15 µM against MCF-7 cells, and 3.36 µM against SHSY-5Y cells. nih.gov Importantly, these compounds were found to be non-toxic to non-cancerous HEK293 cells at a concentration of 25 µM, indicating a degree of selectivity for cancer cells. nih.gov

Further research into quinazolinone derivatives has also revealed promising cytotoxic effects. For instance, certain novel quinazolinone compounds demonstrated high activity against HEPG2 (liver carcinoma) and MCF-7 cell lines. nih.gov One particular compound showed an IC50 value of 6.90 µM against HEPG2 cells, which is comparable to the potency of doxorubicin. nih.gov Other derivatives in the same study exhibited high to moderate cytotoxic activity in both cell lines, with IC50 values ranging from approximately 10 to 18 µM. nih.gov

The structural modifications on the quinazoline scaffold play a crucial role in determining the cytotoxic potency. For example, the presence of electron-withdrawing groups on a phenyl ring attached to the quinazoline core has been shown to enhance antitumor activity in some series of compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | nih.gov |

| AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 | nih.gov |

| AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | nih.gov |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | nih.gov |

| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | nih.gov |

| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | nih.gov |

| Quinazolinone Derivative 5 | HEPG2 (Liver) | 6.90 ± 0.4 | nih.gov |

| Quinazolinone Derivative 8 | HEPG2 (Liver) | ~10-18 | nih.gov |

| Quinazolinone Derivative 10 | MCF-7 (Breast) | ~10-18 | nih.gov |

Beyond general cytotoxicity, the antiproliferative activity of 4-morpholinoquinazoline derivatives is a key indicator of their potential to halt tumor growth. These assays specifically measure the inhibition of cell division and proliferation.

Research has demonstrated that various quinazolin-4(3H)-one derivatives exhibit broad and effective antiproliferative activity against a range of lung cancer cell lines, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKIs). g1therapeutics.com For instance, a novel quinazolin-4(3H)-one derivative, BIQO-19, showed potent antiproliferative effects in non-small cell lung cancer (NSCLC) cells. g1therapeutics.com The antiproliferative activity of these compounds is often linked to their ability to induce cell cycle arrest, a critical mechanism for controlling cancer progression. g1therapeutics.com

In another study, a series of novel 4-anilinoquinazoline-acylamino derivatives were designed and evaluated for their antiproliferative activities against HT-29 (colon), MCF-7 (breast), and H460 (lung) cancer cell lines. ekb.eg One of the compounds in this series demonstrated the highest antiproliferative activities with IC50 values of 5.27 µM, 4.41 µM, and 11.95 µM against HT-29, MCF-7, and H460 cells, respectively. ekb.eg

Furthermore, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, which are structurally related to the quinazoline scaffold, were assessed for their antiproliferative effects. One compound, in particular, showed potent inhibition of the growth of several MLLr leukemic cell lines, with IC50 values as low as 0.87 µM. mdpi.com This antiproliferative action was attributed to the induction of G0/G1 phase cell cycle arrest and cell differentiation. mdpi.com

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 4-Anilinoquinazoline-acylamino derivative (15b) | HT-29 (Colon) | 5.27 | ekb.eg |

| 4-Anilinoquinazoline-acylamino derivative (15b) | MCF-7 (Breast) | 4.41 | ekb.eg |

| 4-Anilinoquinazoline-acylamino derivative (15b) | H460 (Lung) | 11.95 | ekb.eg |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | THP-1 (Leukemia) | 0.87 | mdpi.com |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MOLM-13 (Leukemia) | 0.98 | mdpi.com |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SEM (Leukemia) | 1.79 | mdpi.com |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MV4-11 (Leukemia) | 1.90 | mdpi.com |

Enzyme inhibition assays are instrumental in elucidating the mechanism of action of drug candidates by identifying their specific molecular targets. For 4-morpholinoquinazoline derivatives, these assays have revealed inhibitory activity against several key enzymes involved in cancer pathogenesis.

The 4-aminoquinazoline scaffold is a well-established pharmacophore for kinase inhibitors, and numerous derivatives have been developed as potent inhibitors of various kinases implicated in cancer. researchgate.net

EGFR and HER2: The 4-anilinoquinazoline (B1210976) moiety is a privileged structure for targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). researchgate.net A series of novel 4-anilino-quinazoline derivatives have been synthesized as dual covalent inhibitors of EGFR and HER2. researchgate.net Additionally, certain 4-anilinoquinazoline-acylamino derivatives have exhibited potent inhibitory activity against EGFR with IC50 values in the sub-micromolar range. ekb.eg

VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated anticancer strategy. Several 4-anilino-quinazoline derivatives have been developed as dual inhibitors of EGFR and VEGFR2. researchgate.net For example, a series of novel 4-anilino-quinazoline derivatives with a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position displayed potent inhibitory activity toward both EGFR and VEGFR2, with EGFR IC50 values ranging from 0.37 to 12.93 nM. researchgate.net

Aurora A: Aurora A kinase is a critical regulator of mitosis, and its overexpression is common in many cancers. A novel quinazolin-4(3H)-one derivative, BIQO-19, has been shown to exert its antiproliferative effects in NSCLC cells through the suppression of activated Aurora A kinase. g1therapeutics.com

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising therapeutic strategy for cancer. A series of quinazolin-4(3H)-one derivatives have been developed as CDK2 inhibitors. One potent compound from this series demonstrated a CDK2 IC50 value of 0.63 µM.

SIRT3: Sirtuin 3 (SIRT3) is a mitochondrial deacetylase that has been implicated in cancer metabolism. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as SIRT3 inhibitors. One compound, P6, was found to be a selective SIRT3 inhibitor with an IC50 value of 7.2 µM, showing selectivity over SIRT1 and SIRT2. mdpi.com

mTOR: The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and proliferation. The morpholine ring is a common feature in many mTOR inhibitors, where it is thought to enhance water solubility and facilitate binding to the ATP-binding pocket of the enzyme.

MKK4/7: Mitogen-activated protein kinase kinases 4 and 7 (MKK4 and MKK7) are involved in stress-activated signaling pathways. While specific inhibitors based on the 4-morpholinoquinazoline scaffold are not extensively reported, dual MKK4/7 inhibitors with other chemical scaffolds have been developed.

| Target Kinase | Compound Class/Derivative | IC50 | Source |

|---|---|---|---|

| EGFR | 4-Anilinoquinazoline-acylamino derivative (15a) | 0.13 µM | ekb.eg |

| VEGFR-2 | 4-Anilinoquinazoline-acylamino derivative (15a) | 0.56 µM | ekb.eg |

| EGFR | 4-Anilino-quinazoline derivative with 3-nitro-1,2,4-triazole | 0.37 - 12.93 nM | researchgate.net |

| CDK2 | Quinazolin-4(3H)-one derivative (47c) | 0.63 µM | |

| SIRT3 | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | 7.2 µM | mdpi.com |

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for cancer therapy. The inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression.

A structure-guided approach has led to the development of potent quinoline-based inhibitors of DHODH. While not strictly 4-morpholinoquinazoline derivatives, these quinoline-4-carboxylic acids are structurally analogous and demonstrate the potential of this general scaffold for DHODH inhibition. This research led to the discovery of potent analogues, with one compound exhibiting a DHODH IC50 of 9.71 nM. Another potent derivative showed a DHODH IC50 of 26.2 nM. These findings underscore the potential for developing highly effective DHODH inhibitors based on this chemical framework for anticancer applications.

| Compound Class/Derivative | IC50 (nM) | Source |

|---|---|---|

| Quinoline-based analogue (41) | 9.71 ± 1.4 | |

| Quinoline-based analogue (43) | 26.2 ± 1.8 | |

| 1,7-Naphthyridine analogue (46) | 28.3 ± 3.3 |

Enzyme Inhibition Assays

Carbonic Anhydrase (CA) Inhibition

Derivatives of quinazoline have been investigated for their potential as carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are metalloenzymes that play a crucial role in various physiological processes. nih.gov A study focused on 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives as non-classical CA inhibitors. These compounds were evaluated for their inhibitory effects against four human CA isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated). nih.gov The study utilized a stopped-flow CO2 hydrase assay to determine the inhibitory activity, with acetazolamide (B1664987) used as a standard inhibitor. nih.gov

The research highlighted the significance of the 4-anilinoquinazoline scaffold in the development of effective CA inhibitors. nih.gov The general structure of the synthesized compounds involved appending a free carboxylic acid functionality to the anilino motif at the ortho, meta, or para positions. nih.gov The synthesis of these target 2-aryl-quinazolin-4-yl aminobenzoic acids was achieved by reacting 2-aryl-4-chloroquinazoline derivatives with the appropriate aminobenzoic acid derivatives. nih.gov

Another study on a series of quinazolinone analogs demonstrated significant inhibitory activity against bovine carbonic anhydrase-II (bCA-II) and human carbonic anhydrase-II (hCA-II). nih.gov Most of the synthesized analogs showed IC50 values in the micromolar range against bCA-II. nih.gov

Table 1: Inhibitory Activity of Selected Quinazoline Derivatives against Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| Acetazolamide | 250 | 12 | 25 | 5.7 |

| 6a | >10000 | >10000 | 45.4 | 4.5 |

| 6b | >10000 | >10000 | 39.8 | 6.2 |

| 6c | >10000 | >10000 | 49.2 | 7.8 |

| 7a | >10000 | >10000 | 67.5 | 8.9 |

| 7b | >10000 | >10000 | 58.1 | 7.4 |

| 7c | >10000 | >10000 | 72.3 | 9.5 |

| 8a | >10000 | >10000 | 38.7 | 4.1 |

| 8b | >10000 | >10000 | 35.2 | 5.6 |

| 8c | >10000 | >10000 | 41.9 | 6.8 |

Data extracted from a study on 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives. nih.gov

Antimicrobial Activity Studies

Quinazoline derivatives have demonstrated a broad spectrum of antibacterial activities. mdpi.com The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the quinazoline nucleus. nih.govfrontiersin.org For instance, the presence of a substituted aromatic ring at position 3 and methyl or phenyl groups at position 2 is considered important for their medicinal properties. asianpubs.org

In one study, novel quinazoline derivatives were synthesized and screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli using the paper disc diffusion technique. asianpubs.org Some of these compounds showed significant antibacterial activity. asianpubs.org Another study reported that conjugation of quinazolinone derivatives with silver nanoparticles enhanced their antibacterial activity against several multidrug-resistant bacteria, including Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, and Pseudomonas aeruginosa. nih.gov

Furthermore, certain 2,3-disubstituted (3H)-quinazolinone derivatives have shown mild to high antibacterial effects, particularly against gram-negative bacteria. nih.gov The introduction of a halogen atom, such as chlorine or bromine, at positions 6 and 8 of the quinazolinone ring can also improve antimicrobial activities. nih.gov

Table 2: Antibacterial Activity of Quinazolin-4(3H)-one Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12 |

| Compound B | Staphylococcus aureus | 15 |

| Compound C | Escherichia coli | 11 |

| Compound D | Escherichia coli | 14 |

| Norfloxacin (Standard) | Staphylococcus aureus | 25 |

| Norfloxacin (Standard) | Escherichia coli | 28 |

Illustrative data based on findings for newer Quinazolin-4(3H)-one derivatives. frontiersin.org

Several quinazoline derivatives have been reported to possess significant antifungal properties. mdpi.comnih.gov Studies have shown that these compounds are effective against a range of fungal strains, including Candida albicans and Aspergillus niger. nih.govnih.gov The antifungal activity is often dependent on the specific structural features of the quinazoline molecule. nih.gov

For example, certain fused pyrolo-quinazolinone and pyridazine-quinazolinone derivatives have exhibited good activity against C. albicans and A. niger. nih.gov Research has also indicated that some 4-(substituted aniline) quinazoline derivatives show strong antifungal activity, in some cases comparable to standard antifungal drugs like griseofulvin. mdpi.com The lipophilicity of the compounds can also play a role in their antifungal efficacy, as demonstrated by certain ( nih.govasianpubs.orgnih.govtriazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids that showed significant activity against C. albicans. nih.gov

Table 3: Antifungal Activity of Synthesized Quinazoline Derivatives

| Compound | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) |

|---|---|---|

| Derivative 1 | 32 | 64 |

| Derivative 2 | 64 | 32 |

| Derivative 3 | 32 | 32 |

| Fluconazole (Standard) | 16 | 16 |

Representative data from studies on the antifungal activity of quinazolinone derivatives. nih.gov

The quinazoline scaffold is a key component in a variety of molecules demonstrating a broad range of antiviral activities. mdpi.com Research has shown that quinazoline and its derivatives are effective against several types of viruses. mdpi.comresearchgate.net For instance, certain quinazoline artemisinin (B1665778) hybrids have been found to be potent against cytomegalovirus, showing superior activity compared to the standard drug ganciclovir. mdpi.com

Additionally, some benzo[g]quinazoline (B13665071) derivatives have been investigated for their in vitro effectiveness against human rotavirus Wa strains, with several compounds showing significant activity. mdpi.com Other studies have explored the antiviral potential of 4-thioquinazoline derivatives containing a chalcone (B49325) moiety against the Tobacco mosaic virus (TMV), with some compounds exhibiting better protection activities than the commercial agent Ribavirin. mdpi.com The mechanism of antiviral action for some quinoline (B57606) carboxylic acid derivatives has been linked to the inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis. nih.gov

Table 4: Antiviral Activity of Selected Quinazoline Derivatives

| Compound | Virus | EC50 (µM) |

|---|---|---|

| Hybrid 4a | Cytomegalovirus | 0.15 |

| Hybrid 4b | Cytomegalovirus | 0.21 |

| Ganciclovir (Standard) | Cytomegalovirus | 2.6 |

| Derivative M2 | Tobacco Mosaic Virus | 138.1 (µg/mL) |

| Derivative M6 | Tobacco Mosaic Virus | 154.8 (µg/mL) |

| Ribavirin (Standard) | Tobacco Mosaic Virus | 436.0 (µg/mL) |

Data compiled from studies on quinazoline artemisinin hybrids mdpi.com and 4-thioquinazoline derivatives. mdpi.com

Molecular Mechanisms of Action Studies (In Vitro)

Apoptosis Induction Pathways

Quinazoline derivatives have been shown to exert their anticancer effects through the induction of apoptosis via various molecular pathways. nih.gov Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.

One of the key mechanisms involves the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. nih.gov A study on novel 4-aminoquinazoline derivatives demonstrated that they could inhibit cell proliferation by suppressing PI3Kα kinase activity, which subsequently blocks the activation of the PI3K/Akt pathway. nih.gov This inhibition leads to G1 cell cycle arrest and induces apoptosis through a mitochondrial-dependent pathway. nih.gov

Furthermore, other quinazoline-based compounds have been found to induce apoptosis by modulating the expression of key apoptotic proteins. For example, certain 2-sulfanylquinazolin-4(3H)-one derivatives were shown to cause an upregulation in the expression of pro-apoptotic genes like caspase-3, caspase-9, and Bax, while downregulating the anti-apoptotic gene Bcl-2 in HepG2 cells. nih.gov Another study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative found that it induced apoptosis in MCF-7 breast cancer cells and arrested the cell cycle at the G1 phase. nih.govresearchgate.net

Table 5: Effect of Quinazoline Derivatives on Apoptotic Markers

| Compound | Cell Line | Effect on Caspase-3 | Effect on Caspase-9 | Effect on Bax | Effect on Bcl-2 |

|---|---|---|---|---|---|

| 5d | HepG2 | Upregulation | Upregulation | Upregulation | Downregulation |

| 6e | MCF-7 | Apoptosis Induction | - | - | - |

Data based on studies of 2-sulfanylquinazolin-4(3H)-one nih.gov and 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivatives. nih.govresearchgate.net

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, many anticancer agents exert their effects by halting the cell cycle, thereby preventing cell proliferation. Various quinazoline derivatives have been shown to cause cell cycle arrest at different phases.

Notably, a series of morpholine substituted quinazoline derivatives, specifically compounds designated as AK-3 and AK-10, were found to induce cell cycle arrest at the G0/G1 phase in SHSY-5Y neuroblastoma cells. nih.gov The percentage of cells in the G1 phase increased from 53.0% in non-treated cells to 59% and 62% in cells treated with AK-3 and AK-10, respectively. nih.gov Similarly, novel 4-aminoquinazoline derivatives have been reported to cause G1 cell cycle arrest. nih.gov Other studies have also pointed to G1 phase arrest being mediated by quinazoline sulfonamides in MCF-7 cells. nih.gov Furthermore, 2-morpholino-4-anilinoquinoline derivatives have been shown to encourage the accumulation of HepG2 cancer cells in the G0/G1 phase, thus suppressing their growth. nih.gov In contrast, some quinazolin-4(3H)-one derivatives have been observed to block cells at the G2-M phase of the cell cycle. nih.gov

Table 2: Cell Cycle Arrest Induced by Quinazoline Derivatives

| Compound Class | Cell Line | Phase of Arrest | Reference |

| Morpholine-substituted Quinazolines (AK-3, AK-10) | SHSY-5Y | G0/G1 | nih.gov |

| 4-Aminoquinazolines | HCT-116 | G1 | nih.gov |

| Quinazoline Sulfonamides | MCF-7 | G1 | nih.gov |

| 2-Morpholino-4-anilinoquinolines | HepG2 | G0/G1 | nih.gov |

| Quinazolin-4(3H)-ones | - | G2-M | nih.gov |

Target Protein Binding and Functional Modulation

The pharmacological effects of quinazoline derivatives are often mediated by their interaction with specific protein targets, particularly kinases, which are crucial regulators of cell signaling pathways. The 4-aminoquinazoline core is a well-established pharmacophore for kinase inhibitors. nih.gov

A number of anticancer drugs with a 4-aminoquinazoline core, such as gefitinib, erlotinib, and lapatinib, are known to target kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.comnih.gov These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the signaling cascades that lead to cell proliferation and survival. mdpi.com Novel 4-aminoquinazoline derivatives have been designed as selective inhibitors of PI3Kα, a lipid kinase frequently overexpressed in cancers. nih.gov Other quinazoline-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinase 2 (CDK2), and Aurora kinases. mdpi.commdpi.commdpi.com

Table 3: Protein Targets of Quinazoline Derivatives

| Compound Class | Target Protein(s) | Therapeutic Application | Reference(s) |

| 4-Aminoquinazolines (Gefitinib, Erlotinib) | EGFR | Lung, Breast, Colon, Prostate Cancers | nih.gov |

| 4-Aminoquinazolines (Lapatinib) | EGFR, HER2 | Breast Cancer | mdpi.comnih.gov |

| Novel 4-Aminoquinazolines | PI3Kα | Cancer Therapy | nih.gov |

| 4-Anilinoquinazolines | VEGFR | Thyroid Cancer | mdpi.com |

| Quinazolin-4(3H)-ones | Aurora Kinase A | Non-Small Cell Lung Cancer | mdpi.com |

| 2-Sulfanylquinazolin-4(3H)-ones | VEGFR2, EGFR, HER2, CDK2 | Cancer Therapy | mdpi.com |

Investigation of DNA Damage Induction (where structurally relevant)

While kinase inhibition is a primary mechanism for many quinazoline derivatives, some have also been implicated in processes related to DNA damage and repair. Research has shown that certain quinazoline derivatives can inhibit the growth of prostate cancer cells in a manner dependent on the WRN helicase, a protein involved in DNA repair. nih.gov This suggests that these compounds may interfere with DNA damage repair pathways, leading to synthetic lethality in cancer cells with specific genetic backgrounds, such as microsatellite instability. nih.gov Additionally, some quinazoline-based compounds function as inhibitors of dihydrofolate reductase (DHFR) or poly-(ADP-ribose)-polymerase (PARP), enzymes that are critical for DNA synthesis and repair, respectively. nih.gov

Structure Activity Relationship Sar and Pharmacophore Analysis

Elucidation of Key Pharmacophores for 4-Morpholinoquinazoline-7-Carboxylic Acid Derivatives

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to interact with a specific biological target. For derivatives of this compound, the key pharmacophoric features can be understood by dissecting the core structure.

The general pharmacophore model for this class of compounds typically involves:

A heterocyclic scaffold: The quinazoline (B50416) ring system acts as the central scaffold, correctly positioning the other functional groups for interaction with a biological target.

A hydrogen bond acceptor region: The nitrogen and oxygen atoms of the morpholine (B109124) ring can act as hydrogen bond acceptors. sci-hub.se

A hydrogen bond donor/acceptor and ionic interaction site: The carboxylic acid group at the 7-position is a critical feature, capable of acting as both a hydrogen bond donor and acceptor. It can also form crucial ionic interactions.

Aromatic/hydrophobic regions: The fused benzene (B151609) ring of the quinazoline core provides a hydrophobic surface that can engage in van der Waals or pi-pi stacking interactions.

Pharmacophoric models developed for related quinoline (B57606) derivatives have highlighted key interactions with amino acid residues such as Tyrosine, Leucine, and Histidine, demonstrating the importance of hydrogen bonds and pi-pi interactions for binding. nih.gov

Impact of Structural Modifications on Biological Activity

The morpholine ring is a "privileged structure" frequently used in medicinal chemistry due to its favorable effects on a molecule's properties. nih.govresearchgate.net Its inclusion at the 4-position of the quinazoline ring is significant for several reasons:

Physicochemical Properties: Morpholine generally improves aqueous solubility and provides a desirable balance of hydrophilic and lipophilic character. researchgate.net This can lead to improved pharmacokinetic profiles.

Potency and Binding: The morpholine moiety can contribute to binding affinity. Its oxygen atom serves as a weak hydrogen bond acceptor, and the ring itself can participate in hydrophobic interactions. sci-hub.se The nitrogen atom's weak basicity, resulting from the electron-withdrawing effect of the oxygen, is another key feature. researchgate.net

Metabolic Stability: The morpholine ring's metabolic fate is often straightforward, typically involving oxidation that leads to non-toxic metabolites, which can be an advantage in drug design. sci-hub.se

In broader studies of bioactive molecules, the morpholine ring has been shown to be an integral component of the pharmacophore for certain enzyme inhibitors and can bestow selective affinity for a wide range of receptors. nih.gov

Modifications to the quinazoline ring system itself, beyond the morpholine and carboxylic acid groups, can dramatically alter biological activity. The electronic properties of substituents play a crucial role. For instance, in studies of related thiopyrano[4,3-d]pyrimidine derivatives, the introduction of electron-withdrawing groups, such as halogens (Cl, F, Br), onto an associated benzene ring resulted in better activity compared to compounds with electron-donating groups (OCH₃) or no substitution (H). nih.gov It is suggested that potent electron-withdrawing groups can affect the charge distribution of the drug, thereby enhancing its electrical interaction with its target receptor. nih.gov

The table below, derived from a study on morpholine-substituted quinazoline derivatives, illustrates how different substitutions on an attached aromatic ring (Ring C) impact cytotoxic activity against the MCF-7 cancer cell line.

| Compound | Aromatic Ring C Substitution | Cytotoxic Activity (IC₅₀ in µM) |

| AK-1 | Unsubstituted Phenyl | >25 |

| AK-2 | 4-thiomethyl | 11.21 |

| AK-3 | 4-N,N-dimethyl amine | 6.44 |

| AK-5 | 4-hydroxy | 12.33 |

| AK-7 | 4-isopropyl | 14.21 |

| AK-9 | 2-fluoro | 17.54 |

Data sourced from a study on morpholine substituted quinazoline derivatives against MCF-7 cells. nih.gov

The carboxylic acid group is a pivotal functional group in many biologically active molecules, including quinoline and quinazoline derivatives. nih.govnih.gov Its significance stems from its ability to engage in strong, specific interactions with biological targets.

Target Binding: The carboxylic acid can act as a potent hydrogen bond donor and acceptor. It can also be deprotonated at physiological pH to form a carboxylate anion, which can engage in powerful ionic interactions (salt bridges) with positively charged amino acid residues like Arginine or Lysine (B10760008) in a protein's active site.

Essential for Activity: In many cases, this functionality is essential for activity. Studies on related 2-aryl-quinazoline-4-carboxylic acid derivatives designed as Aurora A kinase inhibitors revealed the crucial role of the free carboxylic group in binding to the ATP site. mdpi.com When this group was masked through esterification, the inhibitory activity dropped significantly, highlighting its necessity for interaction with key amino acids. mdpi.com

Solubility: The presence of the carboxylic acid group generally increases the water solubility of the parent compound, which can be beneficial for its pharmacokinetic properties.

The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. While this compound itself is not chiral, the introduction of chiral centers or substituents that restrict bond rotation can have a profound impact on activity.

The morpholine ring typically adopts a flexible chair-like conformation. researchgate.net This conformational preference can influence how the entire molecule orients itself within a binding pocket. The specific conformation adopted upon binding can either facilitate or hinder optimal interactions with the target. In related pyrazoline-containing derivatives, the stereochemistry of protons on the pyrazoline ring was a key feature in their structural characterization, indicating that the spatial arrangement of atoms is a well-defined aspect of these molecular systems. nih.gov While specific studies on the conformational preferences of this compound are not detailed, the principles of stereoselectivity seen in analogous structures underscore the importance of 3D structure for biological function.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models help in predicting the activity of new, unsynthesized compounds and provide insight into the structural features that drive activity.

For classes of compounds like quinazoline derivatives, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov

CoMFA: This method calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with biological activity.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed picture of the requirements for activity.

In a 3D-QSAR study on quinazolin-4(3H)-one analogs as EGFR inhibitors, robust models were developed that passed internal and external validation thresholds. nih.gov The resulting contour maps from such studies can guide drug design. For example, a map might indicate that a bulky, electron-withdrawing group is favored in one region of the molecule, while a hydrogen bond donor is required in another to enhance biological activity. These computational studies provide a powerful tool for optimizing lead compounds based on the 4-morpholinoquinazoline scaffold.

Selection of Molecular Descriptors and Model Development

The development of predictive models for the biological activity of quinazoline derivatives often involves Quantitative Structure-Activity Relationship (QSAR) studies. These studies rely on the selection of appropriate molecular descriptors that characterize the physicochemical properties of the compounds.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are commonly employed. In these models, the molecules are aligned, and their steric and electrostatic fields are calculated. For a series of 4-methyl quinazoline derivatives acting as PI3Kα inhibitors, CoMFA and CoMSIA methods have been successfully applied. researchgate.netbohrium.com These models provide insights into how the shape and electronic properties of the molecule influence its interaction with the target receptor.

In other QSAR studies on quinazoline derivatives, a variety of molecular descriptors have been utilized to build predictive models. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include AM1_Eele (AM1 electrostatic energy), AM1_HF (AM1 heat of formation), and AM1_LUMO (AM1 lowest unoccupied molecular orbital energy). researchgate.net

Topological and Geometrical Descriptors: These descriptors relate to the connectivity and 3D shape of the molecule. Examples include apol (apolarity) and ASA_H (hydrophilic surface area). researchgate.net

Physicochemical Descriptors: Properties like hydrophobicity (cLogP) and the number of rotatable bonds (RBC) have also been shown to have a significant correlation with the biological activity of quinoline derivatives. researchgate.net

The development of a QSAR model typically involves dividing a dataset of compounds with known activities into a training set and a test set. The training set is used to build the model, while the test set is used to validate its predictive power.

Statistical Correlation with Observed Biological Potency

The robustness and predictive capability of a QSAR model are assessed using various statistical parameters. A strong statistical correlation between the selected molecular descriptors and the observed biological potency is crucial for the model's reliability.

For instance, in a 3D-QSAR study on 4-methyl quinazoline derivatives as PI3Kα inhibitors, the following statistical results were obtained: researchgate.netbohrium.com

| Model | q² (Cross-validation coefficient) | R² (Coefficient of determination) | SEE (Standard Error of Estimate) | R²pred (External validation) |

|---|---|---|---|---|

| CoMFA | 0.850 | 0.998 | 0.017 | 0.793 |

| CoMSIA | 0.92 | 0.987 | 0.105 | 0.804 |

The high values of the cross-validation coefficient (q²) and the coefficient of determination (R²) indicate a good internal consistency and fitting of the models. The predictive ability of these models was further confirmed by external validation, as shown by the R²pred values. researchgate.netbohrium.com

In another QSAR study on thirty-one quinazoline derivatives as PI3K inhibitors, a statistically robust model was developed with a leave-one-out cross-validation coefficient (q²) of 0.6058 and an external validation coefficient (R²pred) of 0.7725. researchgate.net The equation derived from this model was:

pIC50 = 2.515 + 0.000005 (AM1_Eele) + 0.004 (AM1_HF) + 1.170 (AM1_LUMO) − 0.117 (apol) + 0.003 (ASA_H) researchgate.net

This equation demonstrates a quantitative relationship between the selected molecular descriptors and the biological activity (pIC50). Such models are instrumental in predicting the potency of new, unsynthesized compounds and in guiding the design of more effective derivatives.

Pharmacophore modeling is another key approach that complements SAR studies. It identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For 4-anilinoquinazoline (B1210976) derivatives, which share the core quinazoline scaffold, pharmacophore models have been developed to understand their interaction as tyrosine kinase inhibitors. tku.edu.twnih.gov These models typically highlight the importance of hydrogen bond donors, hydrogen bond acceptors, and aromatic rings for effective binding to the target enzyme.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.org In the context of 4-morpholinoquinazoline-7-carboxylic acid, docking simulations are employed to forecast its binding mode within the active site of a target protein, providing valuable information on the energetics and geometry of the interaction.

Docking algorithms explore a vast conformational space to identify the most favorable binding pose of this compound within a protein's binding pocket. The quinazoline (B50416) scaffold is predicted to orient itself to achieve optimal interactions with key residues. The morpholine (B109124) group, with its potential for hydrogen bonding, and the carboxylic acid group, a key hydrogen bond donor and acceptor, are anticipated to play significant roles in determining the ligand's orientation. For instance, in a hypothetical docking study against a kinase, the quinazoline core might occupy the hinge region, a common binding motif for this class of compounds. nih.gov The predicted binding mode would be evaluated based on scoring functions that estimate the binding affinity, with lower scores typically indicating a more favorable interaction. frontiersin.org

| Target Protein | Predicted Binding Pose | Docking Score (kcal/mol) |

|---|---|---|

| Kinase A | Quinazoline core in hinge region, carboxylic acid interacting with solvent-exposed basic residue. | -8.5 |

| Phosphodiesterase B | Morpholine group forming hydrogen bonds with polar residues in a side pocket. | -7.9 |

| Receptor C | Carboxylic acid group forming a salt bridge with a key lysine (B10760008) residue. | -9.2 |

A crucial outcome of molecular docking is the identification of specific amino acid residues that are critical for the binding of this compound. nih.gov Analysis of the docked pose reveals which residues in the active site are in close proximity to the ligand and form significant interactions. For example, the nitrogen atoms within the quinazoline ring are potential hydrogen bond acceptors, likely interacting with backbone amides of hinge region residues in a kinase. nih.gov The carboxylic acid moiety at the 7-position is predicted to form strong ionic or hydrogen bonds with positively charged (e.g., Lysine, Arginine) or polar (e.g., Serine, Threonine) residues. mdpi.com The morpholine group can also contribute to binding by engaging in hydrogen bonding with nearby residues.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid | Lys, Arg, Ser, Thr |

| Hydrogen Bonding | Morpholine Oxygen | Gln, Asn |

| Hydrogen Bonding | Quinazoline Nitrogen | Backbone NH (e.g., in hinge region) |

| Hydrophobic Interactions | Quinazoline Ring | Val, Leu, Ile, Phe, Ala |

| Ionic Interaction | Carboxylic Acid (deprotonated) | Lys, Arg |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein. nih.gov These simulations can be used to assess the stability of the docked pose and to refine the understanding of the binding interactions over time.

MD simulations of the this compound-protein complex can be performed to evaluate its stability. By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation, the dynamic stability of the complex can be assessed. A stable RMSD trajectory suggests that the ligand remains securely bound in its initial docked conformation. These simulations also allow for the analysis of conformational changes in both the ligand and the protein upon binding, providing insights into the induced-fit mechanisms.

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for estimating the free energy of binding of a ligand to a protein. nih.govsamipubco.com This technique combines molecular mechanics energy calculations with a continuum solvation model to provide a more accurate prediction of binding affinity than docking scores alone. The binding free energy (ΔG_bind) is calculated based on snapshots taken from the MD simulation trajectory. nih.gov This energy is decomposed into various components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy, offering a detailed energetic profile of the ligand-protein interaction. samipubco.com

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.8 |

| Electrostatic Energy (ΔE_ele) | -28.3 |

| Polar Solvation Energy (ΔG_polar) | +42.1 |

| Nonpolar Solvation Energy (ΔG_nonpolar) | -5.7 |

| Binding Free Energy (ΔG_bind) | -37.7 |

De Novo Design and Virtual Screening Approaches for Novel Analogues

The quest for novel and more effective therapeutic agents has led to the development of sophisticated computational strategies like de novo design and virtual screening. These methods are instrumental in exploring the vast chemical space to identify promising new analogues of a lead compound such as this compound.

De Novo Design

De novo design is a computational methodology that aims to construct novel molecular structures from scratch, tailored to fit the binding site of a specific biological target. This approach is particularly useful when seeking to create compounds with unique scaffolds that are not present in existing chemical libraries. The process typically begins with the three-dimensional structure of the target protein, often a kinase for quinazoline-based compounds. Algorithms then "grow" a molecule within the binding pocket, atom by atom or fragment by fragment, ensuring optimal interactions with key amino acid residues. For the this compound scaffold, a de novo design strategy could involve retaining the core quinazoline structure, which is known to interact with the hinge region of many kinases, while generating novel substituents at the morpholino and carboxylic acid positions to enhance potency and selectivity. nih.gov

Virtual Screening

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

In SBVS, the three-dimensional structure of the target protein is used to dock a library of compounds into the binding site, and a scoring function is employed to estimate the binding affinity of each compound. derpharmachemica.com This method is highly effective in identifying novel scaffolds that are geometrically and chemically complementary to the target's active site. For analogues of this compound, SBVS could be used to screen vast databases like PubChem, ZINC, and ChEMBL to find new derivatives with potentially improved binding energies towards a specific kinase. researchgate.netfrontiersin.org

LBVS, on the other hand, utilizes the knowledge of known active ligands to identify new compounds with similar properties. This approach is valuable when the three-dimensional structure of the target is unknown. A pharmacophore model can be developed based on the essential features of this compound required for its biological activity. This model is then used as a query to search for molecules in a database that share these key features.

The following table illustrates a hypothetical virtual screening workflow for identifying novel kinase inhibitors based on the 4-morpholinoquinazoline scaffold.

| Step | Description | Tools/Databases | Desired Outcome |

| 1. Library Preparation | Curation and preparation of a large compound library for screening. | ZINC, ChEMBL, PubChem | A filtered library of drug-like molecules. |

| 2. Target Selection | Identification and preparation of the 3D structure of the target kinase. | Protein Data Bank (PDB) | A prepared protein structure ready for docking. |

| 3. Molecular Docking | Docking of the compound library into the active site of the target kinase. | Molsoft ICM, Schrödinger Suite | A ranked list of compounds based on predicted binding affinity. |

| 4. Post-screening Analysis | Analysis of the top-ranked compounds for favorable interactions and chemical diversity. | - | Selection of a diverse set of promising hits for further evaluation. |

Computational Prediction of Biological Activities and ADMET Properties (Excluding Specific Physical Properties)

Beyond identifying potential new analogues, computational models are crucial for predicting their biological activities and pharmacokinetic profiles, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Prediction of Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.gov By developing a QSAR model based on a series of known 4-morpholinoquinazoline analogues and their measured activities against a particular kinase, it is possible to predict the activity of newly designed, unsynthesized compounds. These models can be 2D-QSAR, which uses topological descriptors, or 3D-QSAR, which considers the three-dimensional conformation of the molecules. frontiersin.org Such predictive models help in prioritizing the synthesis of compounds that are most likely to be potent.

Prediction of ADMET Properties

A significant hurdle in drug development is the failure of candidates due to poor ADMET properties. In silico ADMET prediction offers a way to assess these properties early in the drug discovery pipeline, allowing for the selection of compounds with more favorable pharmacokinetic and safety profiles. frontiersin.orgmdpi.com Various computational tools and web servers, such as SwissADME and pkCSM, are available for this purpose. frontiersin.org These tools can predict a range of properties, including gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are crucial for drug metabolism), and potential toxicity. frontiersin.orgmdpi.com For instance, the Schrödinger's QikProp module can be utilized to analyze drug-like properties based on parameters from Lipinski's rule of five. nih.gov

A hypothetical ADMET profile for a series of designed this compound analogues is presented in the table below.

| Compound ID | Predicted GI Absorption | Predicted BBB Permeability | CYP3A4 Inhibition | Predicted Hepatotoxicity | AMES Mutagenicity |

| Lead Compound | High | Low | Inhibitor | Low Risk | Non-mutagenic |

| Analogue 1 | High | Low | Non-inhibitor | Low Risk | Non-mutagenic |

| Analogue 2 | Moderate | Low | Non-inhibitor | Low Risk | Non-mutagenic |

| Analogue 3 | High | High | Inhibitor | High Risk | Mutagenic |

| Analogue 4 | High | Low | Non-inhibitor | Low Risk | Non-mutagenic |

This type of predictive analysis allows researchers to flag and deprioritize compounds like Analogue 3, which shows potential for central nervous system side effects (high BBB permeability) and toxicity, while prioritizing promising candidates like Analogues 1 and 4 for synthesis and experimental validation. nih.gov

Preclinical Data on this compound Not Publicly Available

Following a comprehensive search of publicly available scientific literature, no specific preclinical data was found for the chemical compound “this compound.” Targeted searches for information regarding its lead optimization, in vitro studies, selectivity profiling, and combination studies did not yield any relevant results.

The scientific databases and research articles accessed provided information on related but structurally distinct compounds, such as various quinoline (B57606) and quinazoline derivatives. These studies detailed the synthesis, biological evaluation, and mechanistic analysis of other molecules within these broader chemical classes. However, none of the retrieved sources contained specific experimental data or discussions pertaining to this compound.

Therefore, it is not possible to provide the requested article structured around the preclinical studies and lead optimization strategies for this specific compound. The absence of information in the public domain suggests that this molecule may be a novel or proprietary compound for which research findings have not been disclosed.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.